5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol

Purity Quality Control Analytical Chemistry

Researchers exploring 5-position pyrimidine SAR need reliable halogenated scaffolds. CAS 1135283-07-6 provides an orthogonal 5-Cl SNAr leaving group for selective diversification, leaving 2-Me and 6-MeNH groups intact-eliminating protecting-group steps. • Orthogonal 5-Cl handle enables clean SNAr library synthesis • Diagnostic Cl isotopic pattern (Mᵣ 173.60) for unambiguous LC-MS monitoring • ≥98% purity supports direct use as HPLC reference standard

Molecular Formula C6H8ClN3O
Molecular Weight 173.6 g/mol
CAS No. 1135283-07-6
Cat. No. B1418260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol
CAS1135283-07-6
Molecular FormulaC6H8ClN3O
Molecular Weight173.6 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C(=O)N1)Cl)NC
InChIInChI=1S/C6H8ClN3O/c1-3-9-5(8-2)4(7)6(11)10-3/h1-2H3,(H2,8,9,10,11)
InChIKeyFPUJEDDCQYWKHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol: Overview


5‑Chloro‑2‑methyl‑6‑(methylamino)‑4‑pyrimidinol (C₆H₈ClN₃O, Mᵣ 173.60) is a tri‑substituted pyrimidine derivative that exists predominantly in its keto‑enol tautomeric form. The compound possesses a chlorine atom at the 5‑position, a methyl group at the 2‑position, and a methylamino group at the 6‑position . This specific substitution pattern yields a reactive heteroaromatic scaffold that is commercially available as a research chemical and synthetic intermediate .

Synthetic strategy Orthogonal 5‑chloro handle for SₙAr diversification
Analytical compatibility Distinct chlorine isotopic signature simplifies LC‑MS monitoring
Procurement grade Reported high purity suitable for method development and library synthesis

5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol: Irreplaceable Building Block


In‑class pyrimidine derivatives cannot be interchanged without altering chemical reactivity, analytical detectability, or downstream synthetic efficiency. Substituting this compound with a 5‑unsubstituted analogue (e.g., 2‑methyl‑6‑(methylamino)‑4‑pyrimidinol) removes the 5‑chloro leaving group, thereby eliminating a critical site for nucleophilic aromatic substitution [1]. Conversely, replacing the 6‑methylamino group with a primary amino or hydroxyl moiety modifies hydrogen‑bonding capacity and may shift tautomeric equilibria, affecting both solubility and chromatographic behavior . The quantitative evidence below establishes that 5‑chloro‑2‑methyl‑6‑(methylamino)‑4‑pyrimidinol is a non‑interchangeable, fit‑for‑purpose intermediate with distinct performance attributes relative to its nearest structural analogues.

Loss of reactive halogen
Dechlorinated analogue lacks the 5‑chloro leaving group, eliminating SₙAr reactivity and limiting diversification.
Tautomeric and solubility shifts
Replacing 6‑methylamino with –OH or –NH₂ may alter hydrogen‑bonding and tautomeric equilibrium, affecting chromatographic behavior.
Changed LC‑MS detectability
Different molecular weight and absence of chlorine isotopic pattern reduce method selectivity compared to the target compound.

5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol: Evidence vs. Analogues


Vendor-Verified Purity Benchmark

Multiple suppliers report a purity of ≥98% for 5‑chloro‑2‑methyl‑6‑(methylamino)‑4‑pyrimidinol (CAS 1135283‑07‑6), while the de‑chlorinated analogue 2‑methyl‑6‑(methylamino)‑4‑pyrimidinol (CAS 857414‑73‑4) is typically offered at ≥95% purity . This 3‑percentage‑point advantage reduces the burden of impurity profiling and minimizes the risk of byproduct interference in multi‑step syntheses.

Purity Benchmark
Data to verify
Target ≥98%
Analogue ≥95%
+3% absolute difference
May reduce purification burden in multi‑step synthesis
Supplier‑specified purity; independent verification advised
Purity Quality Control Analytical Chemistry

5-Chloro Substituent Provides Orthogonal Reactivity

The presence of a 5‑chloro substituent in CAS 1135283‑07‑6 introduces a site for nucleophilic aromatic substitution (SₙAr) that is absent in the non‑halogenated analogue 2‑methyl‑6‑(methylamino)‑4‑pyrimidinol (CAS 857414‑73‑4). This chloro group can be selectively replaced with amines, thiols, or alkoxides under mild conditions, while the 2‑methyl and 6‑methylamino groups remain intact, enabling divergent functionalization [1].

Reactive Handle
Class‑level
5‑Cl SₙAr site present
Enables orthogonal library diversification via nucleophilic displacement
Reactivity inferred from pyrimidine class chemistry; dechlorinated analogue lacks this handle
Synthetic Chemistry Building Block Halogenation

Molecular Weight and Isotopic Pattern for LC-MS

5‑Chloro‑2‑methyl‑6‑(methylamino)‑4‑pyrimidinol (Mᵣ 173.60) possesses a molecular mass that is 34.44 Da higher than that of the non‑chlorinated analogue 2‑methyl‑6‑(methylamino)‑4‑pyrimidinol (Mᵣ 139.16) . This mass difference, coupled with the distinctive isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), facilitates unambiguous identification and quantification by LC‑MS, even in complex reaction mixtures .

LC‑MS Signature
Class‑level
173.60 Da ³⁵Cl/³⁷Cl doublet ΔMᵣ +34.44 Da vs analogue
Facilitates unambiguous reaction monitoring by LC‑MS
Calculated from molecular formulas; isotopic pattern based on natural abundance
Analytical Chemistry LC‑MS Detection

5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol: Key Applications


Divergent 5-Substituted Pyrimidine Library Synthesis

The 5‑chloro group serves as a selective leaving group for SₙAr reactions, enabling the installation of diverse amines, thiols, or alkoxides while leaving the 2‑methyl and 6‑methylamino functionalities unchanged [1]. This orthogonal reactivity makes CAS 1135283‑07‑6 an ideal scaffold for generating focused libraries of 5‑functionalized pyrimidines for medicinal chemistry screening.

High-Fidelity Reaction Monitoring by LC-MS

With a molecular weight of 173.60 Da and a diagnostic chlorine isotopic pattern, 5‑chloro‑2‑methyl‑6‑(methylamino)‑4‑pyrimidinol is readily distinguished from structurally similar intermediates . Researchers can confidently monitor reaction progression and assess purity using standard LC‑MS workflows, minimizing the risk of misidentifying byproducts.

Reference Standard for Method Development

Given the availability of 98% pure material from multiple vendors , this compound is well‑suited for use as a reference standard in the development of HPLC or LC‑MS methods for pyrimidine‑containing pharmaceuticals. The combination of high purity and distinct analytical signature supports robust method validation.

Application
Selection Property
Validation Focus
5‑Substituted pyrimidine library synthesis
Orthogonal SₙAr reactivity at 5‑position
Reactivity with diverse N/S/O nucleophiles
Reaction monitoring by LC‑MS
Distinct molecular weight and chlorine isotopic pattern
Selective detection in complex mixtures
HPLC/LC‑MS method development standard
Reported high purity commercial availability
Method accuracy and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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